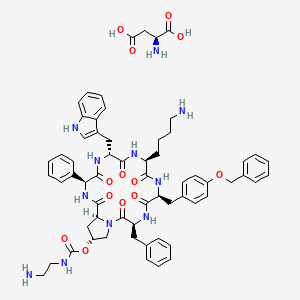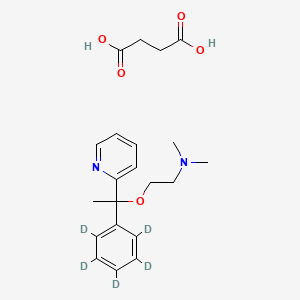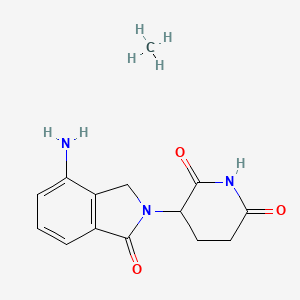
Atropine sulfate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atropine sulfate hydrate is a muscarinic antagonist that is widely used in medicine. It is a naturally occurring tropane alkaloid that is found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium . This compound is commonly used in its sulfate salt form due to its increased solubility in water. It is known for its ability to block the action of acetylcholine at muscarinic receptors, making it useful in various therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of atropine sulfate hydrate involves several steps. One common method is the extraction of atropine from plant sources, followed by its conversion to the sulfate salt. The process typically includes:
Extraction: Atropine is extracted from plant material using solvents such as ethanol or methanol.
Purification: The crude extract is purified using techniques like liquid-liquid extraction and chromatography.
Conversion to Sulfate Salt: The purified atropine is reacted with sulfuric acid to form atropine sulfate.
Industrial Production Methods: In industrial settings, atropine sulfate is often produced using continuous-flow synthesis. This method involves the use of a flow reactor where atropine is synthesized and purified in a continuous process. The advantages of this method include higher efficiency, better control over reaction conditions, and reduced production time .
化学反応の分析
Types of Reactions: Atropine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Atropine can be oxidized to form tropic acid and tropine.
Hydrolysis: Atropine sulfate can be hydrolyzed to produce tropic acid and tropine.
Substitution: Atropine can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Tropic acid and tropine.
Hydrolysis: Tropic acid and tropine.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
Atropine sulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Atropine is used to study the function of muscarinic receptors and the parasympathetic nervous system.
Medicine: It is used to treat bradycardia, reduce salivation during surgery, and as an antidote for organophosphate poisoning.
Industry: Atropine sulfate is used in the production of pharmaceuticals and as a research tool in drug development
作用機序
Atropine sulfate hydrate acts as a competitive, reversible antagonist of muscarinic receptors. By blocking the action of acetylcholine, it inhibits the parasympathetic nervous system, leading to effects such as increased heart rate, reduced salivation, and pupil dilation. The primary molecular targets are the muscarinic acetylcholine receptors, which are found in various tissues throughout the body .
類似化合物との比較
Scopolamine: Another tropane alkaloid with similar anticholinergic properties but with a more pronounced central nervous system effect.
Hyoscyamine: The levorotatory isomer of atropine, which is more potent in its anticholinergic effects.
Ipratropium: A synthetic derivative of atropine used primarily as a bronchodilator
Uniqueness: Atropine sulfate hydrate is unique in its balance of peripheral and central anticholinergic effects, making it versatile for various medical applications. Its ability to be administered in multiple forms (intravenous, intramuscular, subcutaneous, and ophthalmic) also adds to its versatility .
特性
分子式 |
C17H25NO4 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrate |
InChI |
InChI=1S/C17H23NO3.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H2/t13-,14+,15?,16?; |
InChIキー |
TVKVKSNZFCRXOH-ZZJGABIISA-N |
異性体SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O |
正規SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,5R,8R,13R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799953.png)
![methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B10799954.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B10799965.png)

![(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;methane](/img/structure/B10799976.png)
![sodium;hydride;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10799981.png)
![(E)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide;methane](/img/structure/B10799990.png)
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800008.png)



![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10800038.png)
![1-[2-[[1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10800039.png)
